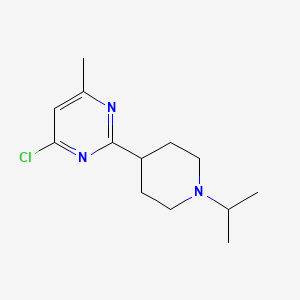

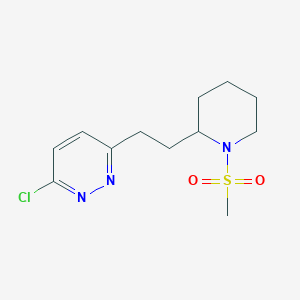

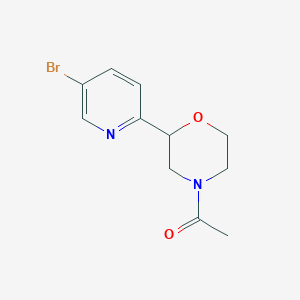

![molecular formula C16H10F3NO3 B1399407 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 89807-53-4](/img/structure/B1399407.png)

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Overview

Description

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one (hereinafter referred to as “NTPT”) is a compound of interest for its potential use in a variety of scientific research applications. NTPT is a nitrophenylprop-2-en-1-one that contains a nitro group and a trifluoromethyl group, with the nitro group located at the para position of the phenyl ring. The compound is a derivative of nitrophenylprop-2-en-1-one, which is a type of nitroalkene. NTPT is a colorless solid that is soluble in common organic solvents such as dichloromethane, ethyl acetate, and toluene.

Scientific Research Applications

Synthesis and Molecular Properties : A study by Hidalgo et al. (2021) focused on synthesizing functionalized chalcones, including derivatives similar to your compound of interest, through Claisen-Schmidt condensation. They analyzed the crystal structures and molecular properties of these compounds, revealing insights into their coplanarity and intermolecular interactions (Hidalgo et al., 2021).

Non-Linear Optical Properties : Singh et al. (2012) synthesized new chalcones and characterized their non-linear optical properties using density functional theory. These compounds displayed better non-linear optical responses than standard compounds used in the study (Singh et al., 2012).

Photophysical Properties in Various Solvents : Research by Kumari et al. (2017) investigated the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives. They found significant shifts from non-polar to polar solvents due to intramolecular charge transfer interactions (Kumari et al., 2017).

Corrosion Inhibition : Fouda et al. (2014) explored the inhibition effect of certain chalcone derivatives on aluminum corrosion in hydrochloric acid solutions. Their findings suggest these compounds can act as effective corrosion inhibitors (Fouda et al., 2014).

Nonlinear Optical Properties Study : A study by D’silva et al. (2012) on the third-order nonlinear optical properties of chalcone derivatives showed that these compounds have properties desirable for nonlinear optical applications (D’silva et al., 2012).

properties

IUPAC Name |

1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO3/c17-16(18,19)13-7-4-11(5-8-13)6-9-15(21)12-2-1-3-14(10-12)20(22)23/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFILPVIMGBQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721054 | |

| Record name | 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propen-1-one, 1-(3-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]- | |

CAS RN |

89807-53-4 | |

| Record name | 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

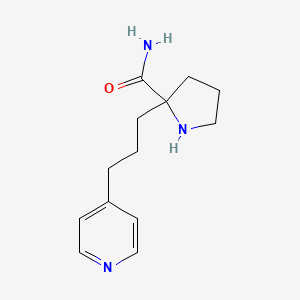

![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)

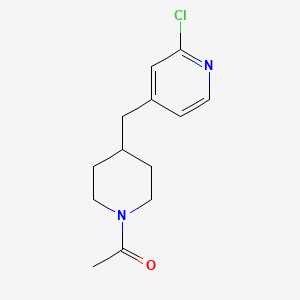

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)

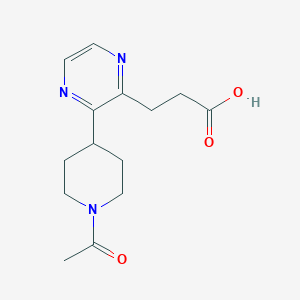

![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)